1-Chloro-2-methylpropan-2-yl chloroformate
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Overview
Description
1-Chloro-2-methylpropan-2-yl chloroformate is an organic compound with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of 171.022 g/mol . . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.
Preparation Methods
1-Chloro-2-methylpropan-2-yl chloroformate can be synthesized through the reaction of 1-chloro-2-methylpropan-2-ol with phosgene (carbonyl dichloride) under controlled conditions . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene .
Chemical Reactions Analysis
1-Chloro-2-methylpropan-2-yl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, a reaction commonly used in the synthesis of urethanes.
Esterification: It reacts with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloro-2-methylpropan-2-ol and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, with conditions varying depending on the desired product. Major products formed from these reactions include carbamates and carbonate esters .
Scientific Research Applications
1-Chloro-2-methylpropan-2-yl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylpropan-2-yl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound’s chloroformate group (ClCO₂) acts as an electrophile, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Chloro-2-methylpropan-2-yl chloroformate can be compared with other chloroformates such as:
1-Chloroethyl chloroformate: Similar in reactivity but differs in the alkyl group attached to the chloroformate group.
2-Chloroethyl chloroformate: Also similar in reactivity but has a different alkyl group.
Isobutyl chloroformate: Similar in reactivity but with a different alkyl group.
The uniqueness of this compound lies in its specific alkyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C5H8Cl2O2 |
---|---|
Molecular Weight |
171.02 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl) carbonochloridate |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |
InChI Key |
ALWXVVNLIBBSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)OC(=O)Cl |
Origin of Product |
United States |
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